Harman hydrochloride

Übersicht

Beschreibung

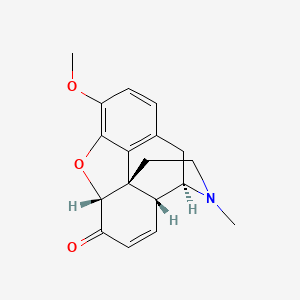

Harmanhydrochlorid ist ein heterocyclisches Amin und ein methyliertes Derivat von β-Carbolin. Es kommt in verschiedenen Lebensmitteln wie Kaffee, Soßen und gegartem Fleisch vor und ist auch im Tabakrauch enthalten . Harmanhydrochlorid ist mit anderen Alkaloiden wie Harmin und Harmanin verwandt, die in der Pflanze Peganum harmala vorkommen . Diese Verbindung ist bekannt für ihre starken neurotoxischen Wirkungen und wurde auf ihre verschiedenen pharmakologischen Aktivitäten untersucht .

Herstellungsmethoden

Die Synthese von Harmanhydrochlorid erfolgt typischerweise durch Thermolyse von substituierten 4-Aryl-3-Azidopyridinen . Diese Methode ist effizient zur Herstellung von Harman und seinen strukturellen Analoga. Industrielle Produktionsmethoden können ähnliche synthetische Wege umfassen, die sich auf die Optimierung von Ausbeute und Reinheit konzentrieren. Die Reaktionsbedingungen umfassen oft hohe Temperaturen und spezifische Lösungsmittel, um den Thermolyseprozess zu ermöglichen .

Wirkmechanismus

Target of Action

Harman hydrochloride, also known as harmine, primarily targets the enzyme Amine Oxidase [flavin-containing] A . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system and peripheral tissues .

Mode of Action

Harmine interacts with its target by acting as an inhibitor . This interaction results in the modulation of the enzyme’s activity, leading to changes in the metabolic processes that the enzyme is involved in .

Biochemical Pathways

Harmine’s action affects various biochemical pathways. It has been shown to induce cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways . This results in the activation of caspase-3, caspase-9, and poly(ADP-ribose)polymerase, downregulation of Bcl-2, Mcl-1, and Bcl-xL, and upregulation of Bax .

Result of Action

The molecular and cellular effects of harmine’s action are diverse. It has been found to exhibit anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . For instance, harmine hydrochloride has been shown to exhibit synergistic antifungal effects against resistant Candida albicans when combined with azoles . It also lengthened the circadian period of the molecular clock by increasing PER2 protein stability in mammalian cells .

Action Environment

The action, efficacy, and stability of harmine can be influenced by various environmental factors. It’s worth noting that harmine is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas, such as the Middle East and some provinces of China . This suggests that the compound’s action might be adapted to these environmental conditions.

Biochemische Analyse

Biochemical Properties

Harman hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase A, an enzyme responsible for the breakdown of monoamines. This compound inhibits monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition is crucial for its neuroprotective and antidepressant effects. Additionally, this compound interacts with various receptors, including the serotonin receptor, which modulates mood and anxiety levels.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances neuroprotection by inhibiting apoptosis and promoting cell survival. This is achieved through the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the levels of key metabolic enzymes and metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase A, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its antidepressant and neuroprotective effects. This compound also modulates the expression of various genes involved in cell survival, apoptosis, and metabolism. It activates the PI3K/Akt signaling pathway, leading to increased cell survival and growth. Additionally, this compound inhibits the activity of certain kinases, which play a role in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that this compound maintains its neuroprotective and antitumor effects over extended periods . Its efficacy may decrease over time due to degradation and changes in cellular responses. In in vitro studies, this compound has been shown to have sustained effects on cell survival and apoptosis, while in in vivo studies, its long-term effects on cellular function and behavior have been observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits neuroprotective and antidepressant effects by inhibiting monoamine oxidase A and modulating neurotransmitter levels . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes toxic at higher doses. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of this compound, and glucuronosyltransferases, which facilitate its conjugation with glucuronic acid . These metabolic reactions result in the formation of various metabolites, which are excreted through the urine. This compound also affects metabolic flux by altering the levels of key metabolic enzymes and metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective and antidepressant effects in the central nervous system . The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters and binding proteins, such as albumin, play a role in its distribution and localization. This compound’s ability to cross cellular membranes and its interaction with transporters and binding proteins are crucial for its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . This compound can also localize to the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial function and preventing apoptosis. Additionally, this compound’s localization to the nucleus allows it to modulate gene expression and influence cellular processes such as cell survival and apoptosis. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments.

Vorbereitungsmethoden

The synthesis of harmane hydrochloride typically involves the thermolysis of substituted 4-aryl-3-azidopyridines . This method is efficient for producing harmane and its structural analogs. Industrial production methods may involve similar synthetic routes, focusing on optimizing yield and purity. The reaction conditions often include high temperatures and specific solvents to facilitate the thermolysis process .

Analyse Chemischer Reaktionen

Harmanhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise ergibt die Hydroxylierung, gefolgt von der Methylierung von 1-Methyl-β-Carbolin, Harmanin, während die Reduktion Elaeagnin ergibt .

Wissenschaftliche Forschungsanwendungen

Harmanhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es aufgrund seiner Fluoreszenzeigenschaften zur Untersuchung der Wechselwirkung mit DNA und anderen biologischen Zielmolekülen verwendet . In der Biologie und Medizin zeigt Harmanhydrochlorid verschiedene pharmakologische Aktivitäten, darunter entzündungshemmende, neuroprotektive, antidiabetische und Antitumorwirkungen . Es zeigt auch insektizide, antivirale und antibakterielle Eigenschaften . In der Industrie wird Harmanhydrochlorid bei der Entwicklung von Medikamenten zur Behandlung neurodegenerativer Erkrankungen sowie als molekularer Schalter in lumineszierenden Materialien eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Harmanhydrochlorid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielmolekülen und Signalwegen. Es wirkt als potenter Inhibitor der Monoaminoxidase, einem Enzym, das für den Abbau von Neurotransmittern verantwortlich ist . Diese Hemmung führt zu erhöhten Neurotransmitterspiegeln im Gehirn, was verschiedene Auswirkungen auf Stimmung und Verhalten haben kann. Harmanhydrochlorid zeigt auch eine Affinität zu Neurotransmittern, was es zu einer vielversprechenden Verbindung für die Entwicklung von Medikamenten für neurodegenerative Erkrankungen macht .

Vergleich Mit ähnlichen Verbindungen

Harmanhydrochlorid ähnelt anderen β-Carbolin-Alkaloiden wie Harmin, Harmanin und Harmalol . Diese Verbindungen haben ähnliche Strukturen und pharmakologische Aktivitäten, unterscheiden sich jedoch in ihren spezifischen Wirkungen und ihrer Potenz. Beispielsweise zeigt Harmin eine bessere Antitumoraktivität und geringere Neurotoxizität im Vergleich zu Harmanhydrochlorid . Harmanin und Harmalol zeigen auch einzigartige Eigenschaften, wie z. B. Antileishmanialaktivität und Hemmung der Osteoklastenbildung . Die Einzigartigkeit von Harmanhydrochlorid liegt in seinen starken neurotoxischen Wirkungen und seiner Fähigkeit, das Wachstum von Malariaparasiten in Moskitos zu hemmen .

Eigenschaften

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVNOIRYDKHLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-84-0 (Parent) | |

| Record name | Harman hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20176039 | |

| Record name | Harman hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-84-5 | |

| Record name | 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harman hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harman hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-9H-pyrido[3,4-b]indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary effect of harman hydrochloride on the biological system studied?

A1: Both provided papers investigate the effect of this compound on monoamine oxidase (MAO) and its potential to influence uterine contractility induced by N-monomethyltryptamine hydrochloride. [, ]

Q2: Why is the interaction between this compound and monoamine oxidase significant in this research context?

A2: While the provided abstracts don't delve into specific results, the research focuses on understanding how this compound, a beta-carboline compound, interacts with MAO. MAO is an enzyme involved in the breakdown of various neurotransmitters, including serotonin and dopamine. Therefore, studying how this compound affects MAO activity is crucial for understanding its potential influence on uterine contractility, which can be modulated by neurotransmitter levels. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)

![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide](/img/structure/B1234510.png)